molecular formula C13H9ClN2O B101542 2-Chloro-8-methoxyphenazine CAS No. 18450-08-3

2-Chloro-8-methoxyphenazine

Cat. No.: B101542
CAS No.: 18450-08-3
M. Wt: 244.67 g/mol
InChI Key: CMIJNPNNJHHINZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-Chloro-8-methoxyphenazine is a synthetic phenazine derivative designed for advanced microbiological and chemical research. Phenazines are a class of nitrogen-containing heterocyclic compounds whose biological activity is heavily influenced by the type and position of functional groups, such as chloro and methoxy substituents . This compound is of significant interest in the exploration of new antibacterial strategies, particularly against persistent bacterial biofilms . Biofilms, which are surface-attached communities of bacteria, are implicated in approximately 80% of all bacterial infections and exhibit high levels of tolerance to conventional antibiotics . Inspired by natural phenazine antibiotics produced by microorganisms like Pseudomonas and Streptomyces, researchers are investigating synthetic analogues to develop potent biofilm-eradicating agents . The redox-active properties of the phenazine core structure are central to its mechanism of action; these compounds can generate reactive oxygen species and interfere with cellular electron transport chains, leading to the disruption of bacterial metabolic processes . This research has critical implications for addressing chronic wound infections, device-related infections, and other challenging clinical scenarios . Researchers can utilize this compound to study its efficacy, potential synergies with existing antibiotics, and its unique mechanism of action against drug-resistant pathogens like Methicillin-resistant Staphylococcus aureus (MRSA) . This product is intended for research purposes only in laboratory settings. It is not intended for diagnostic, therapeutic, or any other human use.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

18450-08-3

Molecular Formula

C13H9ClN2O

Molecular Weight

244.67 g/mol

IUPAC Name

2-chloro-8-methoxyphenazine

InChI

InChI=1S/C13H9ClN2O/c1-17-9-3-5-11-13(7-9)16-12-6-8(14)2-4-10(12)15-11/h2-7H,1H3

InChI Key

CMIJNPNNJHHINZ-UHFFFAOYSA-N

SMILES

COC1=CC2=C(C=C1)N=C3C=CC(=CC3=N2)Cl

Canonical SMILES

COC1=CC2=C(C=C1)N=C3C=CC(=CC3=N2)Cl

Synonyms

2-Chloro-8-methoxyphenazine

Origin of Product

United States

Synthetic Methodologies for 2 Chloro 8 Methoxyphenazine and Analogues

Established Synthetic Pathways for Phenazine (B1670421) Nucleus Construction

The construction of the fundamental tricyclic phenazine scaffold can be achieved through several classical and modern synthetic routes. These methods provide the foundation for accessing a wide variety of substituted phenazines.

Wohl-Aue Synthesis and its Adaptations in Contemporary Research

The Wohl-Aue reaction, first reported in 1901, is a classic method for phenazine synthesis. chemeurope.com It involves the condensation of an aniline (B41778) with a nitrobenzene (B124822) in the presence of a strong base, such as potassium hydroxide (B78521) (KOH), under thermal conditions. skemman.isresearchgate.net

While historically significant, the traditional Wohl-Aue reaction often suffers from low yields and the formation of numerous side products, which can complicate purification. skemman.isuct.ac.za Despite these drawbacks, its use of readily available starting materials keeps it relevant. uct.ac.za Contemporary research has focused on modifying and improving this reaction. For instance, a variation using sodium amide has been shown to provide better yields for the synthesis of certain methylphenazine derivatives, including 1-methoxy-8-methylphenazine. researchgate.net Modern applications of this reaction have been employed to create libraries of halogenated phenazines for biological screening, demonstrating its continued utility in medicinal chemistry. researchgate.net

Table 1: Examples of Wohl-Aue Reaction Conditions and Products

Reactant 1 Reactant 2 Conditions Product Yield Reference
Aniline Nitrobenzene KOH, Heat Phenazine Low chemeurope.com

Cyclization Reactions of Substituted Diphenylamines

The cyclization of appropriately substituted diphenylamines is a more versatile and widely utilized approach for constructing the phenazine nucleus. uct.ac.za This strategy generally offers better control over the final substitution pattern compared to the Wohl-Aue synthesis. The key step is the formation of the central pyrazine (B50134) ring, which can be accomplished through either reductive or oxidative cyclization methods. thieme-connect.dechempedia.info

A significant challenge in this approach was historically the synthesis of the diphenylamine (B1679370) precursors themselves, which often required harsh reaction conditions. chempedia.info The advent of palladium-catalyzed N-arylation methods, particularly the Buchwald-Hartwig amination, has revolutionized this field. nih.govclockss.org This reaction allows for the efficient coupling of anilines with aryl halides under relatively mild conditions, providing access to a wide array of substituted diphenylamines. chempedia.infoacs.orgnih.gov

Once the diphenylamine is formed, cyclization can proceed. For example, the oxidative cyclization of 2-aminodiphenylamines can be achieved using reagents like ferric chloride or simply by refluxing in nitrobenzene. uct.ac.zathieme-connect.de Alternatively, intramolecular palladium-catalyzed N-arylation can be employed to form the second C-N bond, completing the phenazine ring system. acs.orgnih.gov Theoretical studies also suggest that phenazines can be formed through unimolecular rearrangements of nitro-substituted diphenylamines. nih.gov

Table 2: Modern Diphenylamine Cyclization Approaches

Precursor Cyclization Method Key Reagents Product Type Reference
Substituted bromoanilines Double Buchwald-Hartwig amination Pd(OAc)₂, Phosphine Ligand, Cs₂CO₃ Disubstituted phenazines nih.gov
o-Nitroaniline & Substituted aryl bromide Pd(0)-catalyzed N-arylation followed by cyclization Pd₂(dba)₃, Ligand, NaO-t-Bu Substituted phenazines acs.orgnih.gov

Condensation Reactions with o-Phenylenediamines

The condensation of o-phenylenediamines with 1,2-dicarbonyl compounds or their equivalents is another cornerstone of phenazine synthesis. guidechem.com In this approach, o-phenylenediamine (B120857) or its substituted derivatives are reacted with compounds like o-benzoquinones, catechols, or α,β-unsaturated ketones to form the phenazine ring system. chemeurope.comuct.ac.za

A primary drawback of this method is the potential for the formation of isomeric products when unsymmetrically substituted o-phenylenediamines and dicarbonyl compounds are used, which can lead to purification challenges. uct.ac.za Various catalysts, including silver nitrate (B79036) and various acids, have been employed to facilitate the condensation, particularly with ketones. researchgate.netresearchgate.net More recently, multicomponent reactions (MCRs) have emerged as an efficient and atom-economical strategy. These one-pot reactions can combine o-phenylenediamine, an aldehyde, and a 1,3-dicarbonyl compound to rapidly generate complex phenazine derivatives. bohrium.comnih.gov

Targeted Synthesis of 2-Chloro-8-methoxyphenazine

While a specific, documented synthesis for this compound is not readily found in the literature, its construction can be logically deduced from established methodologies for introducing chloro and methoxy (B1213986) groups onto a phenazine core or its precursors. The synthesis would likely involve a strategy where the substituents are introduced either before or after the formation of the phenazine ring.

Regioselective Chlorination Strategies

Introducing a chlorine atom at a specific position on the phenazine ring is a critical step. The direct chlorination of an electron-rich phenazine nucleus often leads to a mixture of products due to poor regioselectivity. vulcanchem.com Therefore, more controlled methods are generally required.

One effective strategy involves the cyclization of precursors that already contain the chlorine atom. For example, a chloro-substituted aniline could be used in a Buchwald-Hartwig or Wohl-Aue synthesis. researchgate.netnih.gov Alternatively, a Sandmeyer-type reaction on an aminophenazine could be used to install the chloro group. mdpi.com

Recent advances have provided more sophisticated tools for regioselective halogenation. Copper-catalyzed chlorination has been shown to be effective for electron-rich aromatic compounds. rsc.org Furthermore, biocatalysis offers a highly specific approach; vanadium-dependent chloroperoxidases have been identified that can selectively chlorinate phenazine-derived substrates at the C2 position. acs.orgchemrxiv.org A modular synthesis has been developed for 3-chloro-1-methoxyphenazines, which proceeds through an N-aryl-2-nitrosoaniline intermediate, demonstrating a pathway to control the position of both chloro and methoxy groups. nih.gov

Methoxy Group Introduction Methodologies

The methoxy group can be incorporated in a similar fashion to the chloro group, either by using a methoxy-substituted precursor or by adding it to a pre-formed phenazine ring. The synthesis of 2-methoxyphenazine (B3350549) has been accomplished through the cyclization of a corresponding methoxy-substituted diphenylamine, which was itself formed via a Pd-catalyzed N-arylation. acs.orgnih.gov

Several synthetic routes to methoxyphenazines start with methoxy-substituted anilines or nitrobenzenes. For example, 1-methoxyphenazines have been prepared using Buchwald-Hartwig cross-coupling followed by reductive cyclization. mdpi.com A variation of the Wohl-Aue reaction has also been used to synthesize 1-methoxy-8-methylphenazine. researchgate.net A logical approach to this compound could involve the cyclization of a 2-amino- or 2-nitrodiphenylamine (B16788) bearing a chlorine atom on one ring and a methoxy group on the other. For instance, the oxidation of 2,4'-diamino-4-methoxydiphenylamine is known to produce 2-amino-8-methoxyphenazine, suggesting that a similar precursor containing a chlorine atom instead of the 2-amino group could yield the target molecule. uct.ac.za

Multi-Step Synthesis Design and Optimization

The synthesis of phenazine derivatives, including those structurally related to this compound, often involves multi-step reaction sequences that require careful design and optimization. These processes are crucial for achieving desired yields, purity, and specific substitution patterns on the phenazine core.

A common strategy involves the condensation of substituted anilines with nitroaromatic compounds. For instance, the synthesis of 3-chloro-1-methoxyphenazines has been achieved by reacting various anilines with 2-nitro-5-chloroanisole in the presence of potassium tert-butoxide. This reaction proceeds through an N-aryl-2-nitrosoaniline intermediate, which is then cyclized to form the phenazine ring system. nih.gov This approach has proven effective for generating a library of 3-chloro-1-methoxyphenazines with diverse substituents. nih.gov

Another versatile method is the Buchwald-Hartwig cross-coupling reaction. This palladium-catalyzed reaction can be used to couple anilines with bromo-nitroaromatic compounds, followed by a reductive cyclization to form the phenazine nucleus. For example, the reaction between various anilines and 2-bromo-3-nitroanisole, followed by sodium borohydride-mediated cyclization, provides access to 1-methoxyphenazine (B1209711) precursors. mdpi.com The synthesis of nonsymmetrically substituted 2,3-dialkoxyphenazine derivatives has also been accomplished using Buchwald-Hartwig coupling to form bis(2-nitrophenyl)amine (B107571) derivatives, which are subsequently converted to phenazines. acs.org

The optimization of these multi-step syntheses is critical. In continuous flow processes, for example, automated systems with real-time analytics can be employed to rapidly explore reaction parameters and optimize for yield and purity. whiterose.ac.ukscispace.com Such automated optimization has been applied to multi-step syntheses, including hydrogenation and amidation reactions, highlighting the potential for efficient process development. whiterose.ac.uk The design of continuous crystallization processes, such as the mixed-suspension, mixed-product removal (MSMPR) method, is also crucial for the purification of key intermediates in multi-step syntheses. semanticscholar.org

The table below summarizes key aspects of multi-step synthesis design for phenazine analogues.

Synthesis StrategyKey ReactionsStarting Materials ExamplesProduct ExamplesRef
Condensation & CyclizationPotassium tert-butoxide promoted reaction, BSA mediated cyclizationAnilines, 2-nitro-5-chloroanisole3-Chloro-1-methoxyphenazines nih.gov
Buchwald-Hartwig & Reductive CyclizationPd-catalyzed cross-coupling, NaBH4 mediated cyclizationAnilines, 2-bromo-3-nitroanisole1-Methoxyphenazine precursors mdpi.com
Buchwald-Hartwig & Oxidative CyclizationPd-catalyzed coupling, Ferric chloride oxidationUnsymmetrical nitroanilines, 1-bromo-2-nitro-4-(trifluoromethyl)benzeneNonsymmetrically substituted 2,3-dialkoxyphenazines acs.org
Continuous Flow SynthesisNitration, Hydrolysis, Hydrogenation2-chlorobenzoic acidMesalazine scispace.com

Derivatization Strategies for Phenazine Scaffolds

The phenazine core offers multiple sites for derivatization, allowing for the fine-tuning of its chemical and biological properties. Strategies such as functional group interconversions, N-oxide formation, and the development of prodrugs are employed to create novel phenazine analogues.

Functional Group Interconversions on the Phenazine Ring System

Functional group interconversion is a fundamental strategy for modifying the phenazine scaffold. ic.ac.uktgc.ac.in This involves converting one functional group into another through reactions like substitution, oxidation, or reduction. ic.ac.uksolubilityofthings.com

A common interconversion is the demethylation of methoxy-substituted phenazines to the corresponding hydroxyphenazines. Boron tribromide (BBr3) is a standard reagent for this transformation. nih.govmdpi.com The resulting hydroxyl group can then be further functionalized. For example, halogenation of the phenazine ring can be achieved using reagents like N-bromosuccinimide (NBS). nih.govmdpi.com

The position of substituents can significantly influence the reactivity and properties of the phenazine. For instance, the synthesis of 2-amino-8-substituted-phenazines has been explored, demonstrating the ability to introduce various groups at specific positions. uct.ac.za The conversion of poly(o-phenylenediamine) between a ladder structure with phenazine units and polyaniline-like chains represents a more complex structural interconversion. researchgate.net

The following table provides examples of functional group interconversions on the phenazine ring.

Starting Functional GroupReagent/ConditionResulting Functional GroupRef
Methoxy (-OCH3)Boron tribromide (BBr3)Hydroxyl (-OH) nih.govmdpi.com
Hydrogen (-H) on aromatic ringN-bromosuccinimide (NBS)Bromo (-Br) nih.govmdpi.com
Polyaniline-like chainsIntramolecular cyclizationLadder structure with phenazine units researchgate.net

Synthesis of N-Oxide Derivatives

The nitrogen atoms of the phenazine ring can be oxidized to form N-oxides, which often exhibit distinct biological activities. thaiscience.infoontosight.ai The synthesis of phenazine-N-oxides can be achieved through various methods.

Chemical oxidation of the phenazine core using reagents like hydrogen peroxide is a common approach to produce phenazine-5-oxide and phenazine-5,10-dioxide. thaiscience.infoontosight.ai Photochemical methods have also been reported. For example, irradiation of N-acyl-2'-methylthio-2-nitrodiphenylamine derivatives can lead to the formation of phenazine 5-oxides. rsc.org

Biosynthetic approaches are also being explored. An artificial pathway for the synthesis of a phenazine N-oxide has been designed in Pseudomonas chlororaphis, demonstrating the potential for microbial production of these derivatives. nih.gov This involved the use of heterologous enzymes, including a novel N-monooxygenase. nih.gov The level of N-oxidation has been shown to be crucial for the cytotoxic activity of some phenazine 5,10-dioxides. rsc.orgresearchgate.net

Development of Prodrug Strategies for Phenazine Analogues

Prodrug strategies are employed to improve the physicochemical properties and therapeutic efficacy of phenazine compounds. nih.gov This approach involves masking a functional group of the parent drug with a promoiety, which is later cleaved in vivo to release the active compound.

For phenazine analogues, prodrugs have been designed to enhance water solubility and facilitate targeted release. rsc.org One strategy involves the attachment of side chains to phenolic hydroxyl groups. Carbamate side chains, for instance, have been identified as optimal phenol-attached groups in some prodrug designs. rsc.orgresearchgate.netnih.gov These prodrugs can be designed to be cleaved by enzymatic or aqueous hydrolysis. nih.gov

Another approach utilizes nitroreductase enzymes for activation. Nitroarene-based prodrugs of halogenated phenazines have been developed, which release the active phenazine agent upon reduction by intracellular nitroreductases. rsc.org This strategy aims to mitigate off-target effects and improve bacterial-specific release. rsc.org Carbonate-linked phenazine-quinone prodrugs have also been investigated to target the reductive environment of bacteria for bioactivation. researchgate.net

The table below outlines different prodrug strategies for phenazine analogues.

Prodrug StrategyPromoietiesActivation MechanismDesired ImprovementRef
Phenolic ProdrugsCarbamate, alkyl, or carbonate side chainsEnzymatic or aqueous hydrolysisImproved solubility, membrane crossover rsc.orgresearchgate.netnih.gov
Nitroreductase-Activated ProdrugsNitroarene-based triggersIntracellular nitroreductase reductionMitigated toxicity, bacterial-specific release rsc.org
Reductive Environment-Targeted ProdrugsQuinone trigger with carbonate linkerBioactivation in reductive cytoplasmImproved water-solubility, targeted release researchgate.net

Spectroscopic Characterization Techniques in Phenazine Research

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

NMR spectroscopy is a cornerstone technique in organic chemistry for determining the structure of a molecule. It provides detailed information about the carbon-hydrogen framework.

Proton Nuclear Magnetic Resonance (¹H NMR)

¹H NMR spectroscopy would be used to identify the number of different types of protons (hydrogen atoms) in the 2-Chloro-8-methoxyphenazine molecule, their chemical environments, and their proximity to other protons. Analysis of the chemical shifts (δ), the splitting patterns (e.g., singlet, doublet, triplet), and the coupling constants (J) would allow for the assignment of each proton to its specific position on the phenazine (B1670421) core and the methoxy (B1213986) group.

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR)

Complementary to ¹H NMR, ¹³C NMR spectroscopy would reveal the number of unique carbon atoms in this compound and their electronic environments. The chemical shifts of the carbon signals would help to distinguish between the aromatic carbons of the phenazine rings, the carbon of the methoxy group, and the carbons directly bonded to the nitrogen and chlorine atoms.

Two-Dimensional NMR Techniques (e.g., COSY, HMQC, HMBC)

Two-dimensional NMR techniques are powerful tools for establishing connectivity within a molecule.

COSY (Correlation Spectroscopy) would establish which protons are coupled to each other, helping to trace out the proton-proton networks within the aromatic rings.

HMQC (Heteronuclear Single Quantum Coherence) or HSQC (Heteronuclear Single Quantum Correlation) would correlate each proton with the carbon atom to which it is directly attached.

HMBC (Heteronuclear Multiple Bond Correlation) would show correlations between protons and carbons that are two or three bonds away, providing crucial information for assembling the complete molecular structure and confirming the positions of the chloro and methoxy substituents.

Mass Spectrometry (MS) for Molecular Mass Determination and Fragmentation Analysis

Mass spectrometry is an analytical technique that measures the mass-to-charge ratio of ions. It is indispensable for determining the molecular weight of a compound and can provide structural information through analysis of fragmentation patterns.

High-Resolution Mass Spectrometry (HRMS)

HRMS would be used to determine the exact molecular mass of this compound with a high degree of accuracy. This precise mass measurement allows for the determination of the compound's elemental formula, confirming the presence of the expected number of carbon, hydrogen, nitrogen, oxygen, and chlorine atoms.

Tandem Mass Spectrometry (MS/MS)

In tandem mass spectrometry, ions of the parent molecule are isolated and then fragmented. The resulting fragmentation pattern is a characteristic fingerprint of the molecule. Analysis of the fragment ions would help to confirm the structure of this compound by showing the loss of specific groups, such as the methoxy group or the chlorine atom, and the fragmentation of the phenazine core.

While the methodologies for the complete spectroscopic characterization of this compound are well-established, the practical application of these techniques to this specific compound and the dissemination of the resulting data in accessible scientific literature appear to be limited. Without primary data, a detailed and specific analysis as requested cannot be provided at this time. Further research and publication of the synthesis and characterization of this compound are needed to fill this knowledge gap.

Vibrational Spectroscopy for Functional Group Identification and Conformational Analysis

Vibrational spectroscopy, encompassing FTIR and Raman techniques, is a powerful tool for identifying the functional groups within a molecule and providing insights into its conformational structure. These methods probe the vibrational energy levels of molecules, which are dictated by the mass of the atoms and the strength of the chemical bonds connecting them.

Fourier Transform Infrared (FTIR) Spectroscopy

FTIR spectroscopy measures the absorption of infrared radiation by a molecule, which causes transitions between vibrational energy states. The resulting spectrum is a plot of absorbance or transmittance versus wavenumber (cm⁻¹). For a molecule like this compound, an FTIR spectrum would be expected to display characteristic absorption bands corresponding to its specific structural features.

Due to the high symmetry of the core phenazine ring, some fundamental vibrations may be weak or absent in the IR spectrum. thieme-connect.de However, the presence of substituents breaks this symmetry, leading to a more complex and informative spectrum.

Expected FTIR Spectral Features for this compound:

Functional GroupExpected Wavenumber (cm⁻¹)Vibration Type
C-H (Aromatic)3100-3000Stretching
C-O-C (Aryl Ether)1275-1200 (asymmetric)Stretching
1075-1020 (symmetric)Stretching
C=N (in aromatic ring)1620-1550Stretching
C=C (Aromatic)1600-1450Stretching
C-Cl (Aromatic)1100-800Stretching
C-H (Aromatic)900-675Out-of-plane bending

This table is predictive and based on established group frequencies. Actual values for this compound would require experimental measurement.

Raman Spectroscopy

Raman spectroscopy is a complementary technique to FTIR that measures the inelastic scattering of monochromatic light, typically from a laser. While FTIR relies on a change in dipole moment during a vibration, Raman activity requires a change in the polarizability of the molecule's electron cloud. For centrosymmetric molecules like the parent phenazine, vibrations that are IR-inactive are often Raman-active, and vice versa. thieme-connect.de

Resonance Raman spectroscopy, where the excitation laser wavelength is chosen to overlap with an electronic absorption band, can significantly enhance the intensity of vibrations associated with the light-absorbing part of the molecule (the chromophore). publish.csiro.aupsu.edu For this compound, this would selectively probe the vibrations of the substituted phenazine ring system.

Expected Raman Spectral Features for this compound:

Vibration TypeExpected Wavenumber (cm⁻¹)Intensity
Ring Breathing Modes1600-1300Strong
C-H Bending (in-plane)1300-1000Variable
C-O Stretching1200-1100Moderate
C-Cl Stretching800-600Moderate-Strong

This table is predictive. Experimental data is necessary for confirmation.

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Structure and Conjugation Studies

UV-Vis spectroscopy probes the electronic transitions within a molecule by measuring its absorption of ultraviolet and visible light. The resulting spectrum provides information about the energy gap between the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO). For conjugated systems like phenazines, these absorptions are typically intense and occur at longer wavelengths.

The spectrum of a phenazine derivative is characterized by multiple absorption bands corresponding to π→π* transitions. The position and intensity of these bands are sensitive to the nature and position of substituents on the phenazine core. For this compound, the electron-donating methoxy group (-OCH₃) and the electron-withdrawing, yet electron-donating via resonance, chloro group (-Cl) would influence the electronic structure and thus the absorption spectrum. The solvent environment can also cause shifts in the absorption maxima. rsc.org

Predicted UV-Vis Absorption Maxima (λmax) for this compound in a Non-polar Solvent:

TransitionPredicted Wavelength Range (nm)
π→π250-280
π→π350-450

This table represents a general prediction based on the phenazine chromophore. Specific λmax values require experimental determination.

X-ray Crystallography for Solid-State Structural Determination

X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid. mdpi.com By diffracting a beam of X-rays off a single crystal, one can calculate the electron density map of the molecule and thereby determine bond lengths, bond angles, and intermolecular interactions in the solid state. nih.govrsc.org

For this compound, a single-crystal X-ray structure would confirm the planarity of the phenazine ring system and provide exact measurements for the C-Cl and C-O bond lengths and the C-O-C bond angle of the methoxy group. Furthermore, it would reveal how the molecules pack in the crystal lattice, detailing any π–π stacking or hydrogen bonding interactions that might be present. rsc.org Such structural information is invaluable for understanding the material's properties and for validating computational models. acs.org The successful crystallization of the compound is, however, a critical prerequisite for this analysis.

Advanced Computational and Theoretical Studies of Phenazine Systems

Molecular Dynamics Simulations for Conformational Analysis and Intermolecular Interactions

Molecular dynamics (MD) simulations are powerful computational tools used to study the dynamic behavior of molecules over time. By solving Newton's equations of motion for a system of atoms, MD simulations can provide a detailed picture of conformational changes and intermolecular interactions that are often difficult to capture through experimental methods alone.

Conformational Analysis:

In a broader context, MD simulations have been employed to study conformational changes in proteins that bind to phenazine (B1670421) derivatives. For instance, simulations of the phenazine biosynthetic protein PhzF have revealed fluctuations in its structure that create a passage to the active site, a detail not observable in static crystal structures. nih.gov These simulations help in understanding how the protein accommodates its phenazine substrate.

Intermolecular Interactions:

MD simulations are also invaluable for studying how phenazine derivatives interact with their environment, including solvent molecules, receptors, or other molecules in a condensed phase. These interactions are crucial for understanding the compound's solubility, crystal packing, and biological activity.

Studies on phenazine-containing cocrystals have utilized theoretical calculations to understand the contribution of various intermolecular interactions, such as O−H…N hydrogen bonds, C−H…N, and C−H…π interactions, to the stability of the crystal lattice. nih.gov Furthermore, π-π stacking interactions are a common feature in the crystal packing of phenazine molecules. nih.gov For 2-Chloro-8-methoxyphenazine, MD simulations could predict its tendency to form such non-covalent interactions, which can be critical for its material properties and biological target recognition. The reversible redox cycling between phenazine and its reduced form, dihydrophenazine, is crucial for its biological function, and MD simulations can provide insights into the structural changes accompanying these electron transfer processes. nih.gov

A hypothetical MD simulation of this compound in a biological system could reveal key interactions with a target protein, as has been demonstrated for other small molecules. For example, simulations of eIF4A1 inhibitors identified key interactions within the nucleotide-binding site that "lock" the protein in a specific conformation. nih.gov

Interaction Type Potential Role in this compound Systems General Phenazine System Findings
Hydrogen BondingThe nitrogen atoms of the phenazine core can act as hydrogen bond acceptors.O−H…N and C−H…N hydrogen bonds are observed in phenazine cocrystals. nih.gov
π-π StackingThe aromatic phenazine ring can participate in stacking interactions with other aromatic systems.Infinite off-set stacking through π…π interactions is common in phenazine molecular packing. nih.gov
van der Waals ForcesThese forces contribute to the overall stability of molecular assemblies.Important for the close packing of molecules in the solid state.
Dipole-Dipole InteractionsThe polar chloro and methoxy (B1213986) groups can lead to significant dipole moments.Influences solubility and interactions with polar molecules.

Quantitative Structure-Activity Relationship (QSAR) Modeling

Quantitative Structure-Activity Relationship (QSAR) models are mathematical models that relate the chemical structure of a compound to its biological activity. frontiersin.orgnih.govnih.gov These models are widely used in drug discovery and toxicology to predict the activity of new compounds and to understand the molecular features that are important for a specific biological effect. mdpi.com

For phenazine derivatives, QSAR studies can help in identifying the key physicochemical properties that govern their various biological activities, which are known to include antimicrobial, anticancer, and bioremediation-related functions. mdpi.com The development of a QSAR model typically involves calculating a set of molecular descriptors for a series of compounds with known activities and then using statistical methods to find a correlation between these descriptors and the observed activity.

Key Molecular Descriptors for Phenazine Systems:

A variety of molecular descriptors can be used in QSAR modeling, broadly categorized as electronic, steric, and hydrophobic. frontiersin.org

Electronic Descriptors: These describe the electronic properties of the molecule, such as the distribution of charges and the energies of molecular orbitals. For phenazines, descriptors like the Hammett substituent constant (σ) can quantify the electron-withdrawing or -donating ability of substituents. slideshare.net The energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are also important electronic descriptors. frontiersin.org For this compound, the chloro group is electron-withdrawing, while the methoxy group is electron-donating, and their combined effect on the electronic properties of the phenazine ring would be a key factor in its reactivity and biological activity.

Steric Descriptors: These describe the size and shape of the molecule. Parameters such as molar refractivity (MR) and Taft's steric parameter (Es) can be used to model the steric influence of substituents on ligand-receptor interactions. slideshare.net The positions of the chloro and methoxy groups on the phenazine ring will define the steric profile of this compound.

Topological Descriptors: These are numerical values derived from the 2D representation of the molecule and describe aspects like branching and connectivity. frontiersin.org

QSAR Model Development and Application:

Once a set of descriptors is calculated for a series of phenazine derivatives with known biological activities, statistical methods such as Multiple Linear Regression (MLR) or Partial Least Squares (PLS) are used to build the QSAR model. nih.gov A hypothetical QSAR study on a series of phenazine derivatives might yield an equation like:

log(1/C) = β₀ + β₁(logP) + β₂(σ) + β₃(MR)

Where C is the concentration of the compound required to produce a certain biological effect, and β are the regression coefficients.

Such a model for phenazine derivatives could be used to predict the biological activity of this compound and to guide the synthesis of new derivatives with improved activity. The predictive power of a QSAR model is highly dependent on the diversity and quality of the data in the training set. nih.gov

Descriptor Category Specific Descriptor Examples Relevance to this compound
ElectronicHammett constant (σ), HOMO/LUMO energiesThe electron-withdrawing chloro and electron-donating methoxy groups will significantly alter the electronic landscape of the phenazine core.
HydrophobicPartition coefficient (logP), Hydrophobic substituent constant (π)The overall hydrophobicity will affect its membrane permeability and binding to biological targets.
StericMolar Refractivity (MR), Taft's steric parameter (Es)The size and position of the chloro and methoxy groups will influence how the molecule fits into a receptor's binding site.
TopologicalWiener index, Zagreb indicesThese descriptors can capture subtle structural differences that may impact biological activity. frontiersin.org

Biological Activity and Molecular Mechanisms of Phenazine Derivatives

Antimicrobial Activity of Phenazine (B1670421) Analogues

Phenazine compounds are known to possess significant antimicrobial properties, a characteristic attributed to their unique chemical structures. These natural products are considered a valuable resource for the development of new antimicrobial agents, particularly in an era of increasing microbial resistance. sciopen.com

Mechanistic Basis of Antibacterial Effects

The antibacterial action of phenazine derivatives is multifaceted, involving several key molecular mechanisms that disrupt essential cellular functions in bacteria.

A primary mechanism by which phenazine derivatives exert their antimicrobial effect is through the generation of reactive oxygen species (ROS), leading to oxidative stress within bacterial cells. nih.govpatsnap.com The redox-active nature of the phenazine core allows these compounds to participate in electron transfer reactions, which can result in the production of superoxide radicals and other ROS. nih.govresearchgate.net This increase in oxidative stress can damage vital cellular components, including DNA, proteins, and lipids, ultimately leading to bacterial cell death. nih.gov For instance, the virulence factor 1-hydroxyphenazine, produced by Pseudomonas aeruginosa, has been shown to mediate the generation of intracellular oxidants. nih.gov

Bacterial biofilms, structured communities of cells encased in a self-produced matrix, are notoriously resistant to conventional antibiotics. researchgate.net Phenazine derivatives have demonstrated the ability to both inhibit the formation of biofilms and eradicate existing ones. sciopen.comnih.gov For example, in Pseudomonas aeruginosa, phenazines are crucial for the development of structured biofilms. nih.gov The absence of phenazine production can lead to flatter and less developed biofilm structures. nih.gov Furthermore, certain halogenated phenazine analogues have shown potent biofilm-eradicating activities against several Gram-positive bacteria, including methicillin-resistant Staphylococcus aureus (MRSA). nih.gov

Phenazines play a significant role in various cellular processes essential for bacterial survival and virulence. sciopen.com One such process is iron acquisition, a critical function for bacterial growth and biofilm formation. nih.gov Phenazines can facilitate the acquisition of iron by reducing ferric iron (Fe(III)) to the more soluble ferrous iron (Fe(II)), making it more bioavailable to the bacteria. nih.govpnas.orgnih.gov For instance, phenazine-1-carboxylic acid (PCA) has been shown to promote biofilm development in Pseudomonas aeruginosa by enhancing ferrous iron acquisition. nih.gov Beyond their role in nutrient uptake, phenazines also function as signaling molecules that can regulate gene expression and influence bacterial behavior. nih.gov

Spectrum of Activity Against Gram-Positive and Gram-Negative Bacteria

Phenazine derivatives exhibit a broad spectrum of activity against both Gram-positive and Gram-negative bacteria. sciopen.comchemijournal.com Synthetic bromophenazine analogues have demonstrated potent antibacterial activities against Staphylococcus aureus and Staphylococcus epidermidis. researchgate.net Specifically, some bromophenazines have shown significantly greater potency than the naturally occurring phenazine antibiotic pyocyanin (B1662382). Halogenated phenazines have also been developed that show potent activity against critical Gram-positive pathogens. nih.gov While many phenazines show broad-spectrum activity, some derivatives exhibit more targeted effects. For example, certain ruthenium(II) complexes with phenazine-based ligands have shown high antibacterial activity against some Gram-positive strains but little to no activity against Gram-negative bacteria. rsc.org

Anticancer Activity of Phenazine Derivatives

In addition to their antimicrobial properties, phenazine derivatives have emerged as a promising class of compounds with significant anticancer activity. nih.govresearchgate.net Their mechanisms of action are often linked to their ability to induce oxidative stress and interfere with cellular processes crucial for cancer cell proliferation and survival. nih.gov

Several studies have highlighted the cytotoxic effects of various phenazine derivatives against a range of cancer cell lines. nih.gov For instance, novel 2-phenazinamine derivatives have demonstrated notable anticancer activity against human chronic myelogenous leukemia (K562), hepatocellular carcinoma (HepG2), and other cancer cell lines. nih.gov One particular compound, 2-chloro-N-(phenazin-2-yl)benzamide, exhibited a potent anticancer effect comparable to the established chemotherapy drug cisplatin. nih.gov

Phenazine-1-carboxylic acid has been shown to inhibit the proliferation of prostate cancer cells and induce apoptosis through the generation of reactive oxygen species and the activation of mitochondrial-related apoptotic pathways. researchgate.net Similarly, phenazine 5,10-dioxides, such as iodinin (B1496461) and myxin, have displayed potent and selective cytotoxicity towards human acute myeloid leukemia (AML) cells. rsc.org The anticancer potential of phenazines is further underscored by the investigation of phenazine cations as theranostics, which have shown cytotoxicity toward cancer cells with reduced effects on noncancerous cells. acs.org

The antitumor activities of phenazines are often attributed to their interference with cellular respiration and the generation of ROS in rapidly dividing cancer cells. nih.gov Furthermore, some phenazine derivatives are known to interfere with the activity of topoisomerases I and II, enzymes that are essential for DNA replication and are often overexpressed in cancer cells. nih.gov The structural diversity of phenazines allows for the synthesis of numerous analogues, providing a rich field for the development of novel and more effective anticancer agents. nih.govrsc.org

Induction of Programmed Cell Death (Apoptosis)

A primary mechanism through which phenazine derivatives exert their anticancer effects is the induction of apoptosis, a form of programmed cell death essential for eliminating damaged or cancerous cells.

The intrinsic, or mitochondrial, pathway of apoptosis is a key target for many phenazine compounds. A synthetic derivative, 2-Chloro-8-methoxy-5-methyl-5H-indolo[2,3-b]quinoline, has been shown to induce apoptosis by reducing the mitochondrial membrane potential in colorectal cancer cells. nih.gov The loss of mitochondrial membrane integrity is a critical event in this pathway.

Other phenazine derivatives also engage this mechanism. For instance, phenazine-1-carboxylic acid (PCA) induces apoptosis in prostate cancer cells by causing depolarization of the mitochondrial membrane. jcu.cz This process is associated with the downregulation of the anti-apoptotic protein Bcl-2 and the upregulation of the pro-apoptotic protein Bax. jcu.czresearchgate.net This shift in the Bcl-2/Bax ratio promotes the release of pro-apoptotic factors like cytochrome c and apoptosis-inducing factor (AIF) from the mitochondria into the cytosol. nih.govresearchgate.net Similarly, certain copper(II) phenanthroline-phenazine complexes have been found to dysregulate mitochondrial function and stimulate apoptosis, indicating that compromised mitochondrial health is a common outcome of exposure to these agents. nih.govmaynoothuniversity.ie

Following the release of mitochondrial factors, apoptosis typically proceeds through pathways dependent on a family of proteases called caspases. Several phenazine derivatives have been shown to induce caspase-dependent cell death. For example, a series of benzo[a]phenazine derivatives were found to induce apoptosis in HL-60 leukemia cells through the activation of caspase-3/7. rsc.orgnih.gov Phenazine-1-carboxylic acid also stimulates a significant increase in caspase-3 activity in prostate cancer cells, confirming its role in activating the execution phase of apoptosis. jcu.cz

Interestingly, some studies suggest that phenazines can also trigger caspase-independent programmed cell death. The release of AIF from the mitochondria, as observed in cells treated with phenazine-1-carboxylic acid, can lead to cell death without the involvement of caspases. jcu.czresearchgate.net This indicates that phenazine derivatives can induce apoptosis through multiple, sometimes redundant, cellular pathways.

Modulation of Cellular Redox Homeostasis

The ability to undergo reduction-oxidation (redox) reactions is a fundamental characteristic of phenazine compounds that underpins much of their biological activity. chemijournal.comresearchgate.net Many phenazines act as redox-cycling agents, meaning they can be reduced by cellular enzymes and then re-oxidized by molecular oxygen, leading to the generation of reactive oxygen species (ROS) such as superoxide radicals. nih.govchemijournal.com

The derivative 2-Chloro-8-methoxy-5-methyl-5H-indolo[2,3-b]quinoline has been demonstrated to promote the production of ROS in colorectal cancer cells, which contributes to its cytotoxic effects. nih.gov This is a common mechanism among this class of compounds. Phenazine-1-carboxylic acid (PCA) has been shown to increase ROS levels in both human prostate cancer cells and the fungus Phellinus noxius. jcu.cznih.gov Likewise, 1-Hydroxyphenazine, a virulence factor from Pseudomonas aeruginosa, mediates the generation of intracellular oxidants. nih.gov This deliberate disruption of cellular redox homeostasis induces oxidative stress, which can damage DNA, lipids, and proteins, ultimately triggering the apoptotic cell death pathways described above. jcu.czmdpi.com

Inhibition of Specific Molecular Targets

Beyond inducing generalized oxidative stress and apoptosis, certain phenazine derivatives have been identified as inhibitors of specific enzymes that are critical for cancer cell survival and proliferation.

DNA topoisomerases are essential enzymes that manage the topological state of DNA during replication, transcription, and repair. rsc.org Because of their critical role in proliferating cells, they are well-established targets for anticancer drugs. nih.gov Several fused aryl phenazine derivatives have been identified as dual inhibitors of both topoisomerase I (Topo I) and topoisomerase II (Topo II). nih.govrsc.orgnih.gov

For example, a series of benzo[a]phenazine derivatives effectively inhibited the activity of both enzymes. rsc.orgnih.gov Their mechanism involves acting as "topoisomerase poisons," which stabilize the transient covalent complex formed between the topoisomerase enzyme and DNA. rsc.orgnih.gov This prevents the re-ligation of the DNA strand, leading to the accumulation of DNA breaks and subsequent cell death. Other complex phenazines, such as XR11576, also function as dual inhibitors of Topo I and Topo II. acs.orgresearchgate.net

The thioredoxin system, which includes the enzyme thioredoxin reductase (TrxR), is a major antioxidant system that maintains cellular redox balance. nih.govnih.gov TrxR is often overexpressed in cancer cells, making it an attractive target for anticancer drug development. nih.gov Several phenazine analogues have been identified as potent inhibitors of thioredoxin reductase I (TrxR1). nih.govtandfonline.comfigshare.com

One such compound, a phenazine analogue designated CPUL1, was found to target and inhibit TrxR1. nih.gov A pyrano[3,2-a]phenazine derivative, also named CPUL-1, was shown to inhibit TrxR1 enzyme activity, leading to an increase in ROS levels. nih.gov Inhibition of this key antioxidant enzyme disrupts the cell's ability to manage oxidative stress, sensitizing it to apoptosis and inhibiting proliferation. nih.govnih.gov

Research Findings on Phenazine Derivatives

Table 1: Cytotoxicity of 2-Chloro-8-methoxy-5-methyl-5H-indolo[2,3-b]quinoline (Compound 49)

Cell LineCancer TypeIC50 (μM)Source
HCT116Colorectal Cancer0.35 nih.gov
Caco-2Colorectal Cancer0.54 nih.gov
PANC-1Pancreatic Cancer1.12 nih.gov
SMMC-7721Liver Cancer1.25 nih.gov
AGSGastric Cancer2.53 nih.gov
HIECNormal Intestinal Epithelial>50 nih.gov

Table 2: Molecular Mechanisms of Various Phenazine Derivatives

Compound/Derivative ClassMolecular Target/MechanismObserved EffectSource
Benzo[a]phenazine derivativesTopoisomerase I & IIDual inhibition; stabilization of DNA-enzyme complex rsc.orgnih.gov
Phenazine analogue (CPUL1)Thioredoxin Reductase I (TrxR1)Enzyme inhibition, leading to increased ROS nih.govnih.gov
Phenazine-1-carboxylic acidMitochondria / CaspasesDepolarization of mitochondrial membrane; activation of caspase-3 jcu.czjcu.cz
Cu(II) phenanthroline-phenazine complexesMitochondriaDysregulation of mitochondrial function, induction of apoptosis nih.gov
1-HydroxyphenazineCellular Redox SystemGeneration of intracellular reactive oxygen species nih.gov

Compound Names

Lysosomal Membrane Permeabilization and Associated Cell Death

Some lysosome-targeting agents have been shown to trigger cell death, even in cancer cells that are resistant to apoptosis and other drugs nih.gov. Perphenazine, a phenothiazine derivative with a structural resemblance to phenazines, has been demonstrated to induce significant lysosomal vacuolation, impair the lysosomal membrane, and cause LMP, which in turn triggers lysosomal cell death in human hepatocytes researchgate.netnih.gov. Studies have shown that the loss of lysosomal membrane integrity leads to the leakage of lysosomal hydrolases into the cytosol, which can damage cellular functions and induce either apoptotic or necrotic cell death researchgate.net.

Furthermore, novel benzo[a]phenoxazine derivatives, which share a core structure with phenazines, have been found to accumulate in the lysosomes of cancer cells. At concentrations that induce cell death, these compounds cause LMP, leading to intracellular acidification and an increase in reactive oxygen species (ROS) accumulation nih.gov. This suggests that for certain cancer cells, the lysosome is a specific target for these compounds, making them promising candidates as inducers of LMP for cancer therapy nih.gov. The process of LMP can be subtle, involving the formation of tiny, ultrastructurally undetectable pores in the lysosomal membrane that allow for the selective leakage of lysosomal contents, which can amplify cell death signals and contribute to apoptosis frontiersin.org.

DNA Intercalation as a Potential Mechanism of Action

DNA intercalation is a mechanism of action for various compounds, including certain phenazine derivatives, that involves the insertion of a planar molecule between the base pairs of the DNA double helix. This interaction can lead to conformational changes in the DNA, interfering with processes like replication and transcription, and ultimately resulting in cytotoxicity.

Several studies have demonstrated the ability of phenazine derivatives to bind to DNA, often through intercalation. For instance, the asymmetric phenazinium derivative, aposafranine, has been shown to bind to DNA through a wedge-like partial intercalation nih.govresearchgate.net. This mode of binding was determined using various biophysical techniques, including spectrophotometry, thermal denaturation, sedimentation, and viscometry nih.govresearchgate.net.

Other complex phenazine derivatives, such as those based on dipyrido[3,2-a:2',3'-c]phenazine (dppz), also exhibit strong DNA binding affinity, comparable to that of many metal dppz complexes, via an intercalative binding mode nih.govmdpi.com. The planar structure of pyrazino-phenanthroline ligands, which are related to phenazines, makes them common DNA intercalation agents, often used in combination with transition metals to enhance their interaction with DNA mdpi.com.

The interaction of N10-substituted phenoxazines, which are structurally similar to phenazines, with calf-thymus DNA and plasmid DNA has also been studied. These compounds were found to bind to DNA with high affinity, leading to the dissociation of ethidium bromide from DNA-ethidium bromide complexes and an increase in the melting temperature of DNA, further supporting an intercalative binding mode nih.gov. DNA intercalators can impact chromatin biology by interfering with the stability of RNA polymerases and trapping topoisomerases on the chromatin, leading to cytotoxic effects nih.gov.

Antiparasitic Activity of Phenazine Analogues

Phenazine derivatives have been identified as a class of compounds with significant antiparasitic properties. These compounds are considered important bactericidal antibiotics and antiparasitic agents researchgate.net. Their activity has been noted against a range of parasites, and they are sometimes used in synergistic combinations with other drugs in chemotherapy treatments researchgate.net. The development of synthetic phenazines has been a focus for improving the effectiveness of treatments against various infections researchgate.net.

Activity Against Protozoan Pathogens

Phenazine derivatives have demonstrated activity against several protozoan pathogens. For example, they have been investigated for their potential in treating Chagas disease, which is caused by the protozoan parasite Trypanosoma cruzi researchgate.net. The search for new, effective, and well-tolerated therapeutics for this life-threatening illness is urgent, and phenazine derivatives represent a promising area of research researchgate.net.

In silico studies have evaluated 1,4-naphthoquinone derivatives, including those coupled with phenazine moieties, for their antiprotozoal activity against the causative agents of Chagas disease and leishmaniasis mdpi.com. These studies have shown that NQ-Phenazine derivatives, particularly those with certain substitutions, exhibit high predicted anti-chagasic activity mdpi.com. Furthermore, all molecules belonging to the NQ-Phenazine family showed a better predicted anti-L. amazonensis activity than the reference drug mdpi.com.

Mechanisms of Parasite Growth Inhibition

The mechanisms by which phenazine analogues inhibit parasite growth are varied and can depend on the specific compound and the target parasite. One of the proposed mechanisms for the antiparasitic action of some compounds is the inhibition of nucleic acid synthesis in the parasite nih.gov. For other antiparasitic drugs, the mechanism involves redox reactions that release toxic reactive intermediates within the parasite. These intermediates can be taken up by the parasite's DNA, leading to its disruption and the subsequent inhibition of protein synthesis nih.gov.

For some classes of antiparasitic agents, the mechanism is thought to involve the inhibition of microtubule formation, which in turn affects protein synthesis and cellular motility nih.gov. Another mechanism involves restricting the detoxification of heme by inhibiting heme polymerase activity, leading to the accumulation of toxic free heme within the parasite nih.gov.

Other Pharmacological Activities

Beyond their potential as anticancer and antiparasitic agents, phenazine derivatives have been explored for other pharmacological activities. Their diverse chemical structures lend themselves to a broad range of biological effects mdpi.com.

Neuroprotective Effects

Certain phenazine derivatives and related compounds have been investigated for their potential neuroprotective effects. For instance, Promethazine, a phenothiazine derivative, has been identified as a potentially neuroprotective compound and has shown to protect against ischemia in mice and delay disease onset in a mouse model of amyotrophic lateral sclerosis nih.gov. It has also been shown to reduce striatal lesion volume and the number of apoptotic cells in a rat model of Huntington's disease nih.gov.

However, it is also important to note that some phenazine molecules have been shown to have toxic effects in animal systems. Chronic, low-level exposure to certain phenazines can upregulate stress responses and increase protein misfolding in C. elegans, suggesting a potential for neurodegenerative impact nih.gov. The neuroprotective potential of any given phenazine derivative would therefore need to be carefully evaluated. The study of natural compounds, such as polyphenols from various plants, has also revealed significant neuroprotective activities against oxidative stress-induced neuronal damage nih.govnih.gov.

Insecticidal Properties

There is currently no data available in the scientific literature regarding the insecticidal properties of 2-Chloro-8-methoxyphenazine.

Anti-inflammatory Response Modulation

There is currently no data available in the scientific literature regarding the anti-inflammatory response modulation of this compound.

Structure Activity Relationship Sar Studies in Substituted Phenazines

Influence of Halogen Substituents on Biological Potency and Selectivity

The introduction of halogen atoms to the phenazine (B1670421) scaffold is a key strategy for modulating biological activity. Halogenated phenazines are rare in nature but have been a focus of synthetic chemistry due to their potent antibacterial and biofilm-eradicating properties against significant Gram-positive pathogens. mdpi.comrsc.org

Research has shown that halogen substitution significantly enhances antibacterial efficacy. For instance, synthetic halogenated phenazines (HPs) have demonstrated potent capabilities in eradicating biofilms of pathogens like Staphylococcus aureus and Enterococcus faecium. mdpi.comnih.gov A study on halogenated phenazine analogues revealed that compounds with bromine or iodine at the 7-position were often equipotent to their chloro-analogue, while the fluoro-analogue was typically up to four times less potent. nih.gov This suggests that the nature of the halogen atom (its size, electronegativity, and lipophilicity) plays a critical role in its interaction with biological targets.

Furthermore, specific halogenated compounds have shown remarkable potency. The natural product 2-bromo-1-hydroxyphenazine exhibits an MIC of 6.25 μM, making it significantly more potent than the well-known phenazine pyocyanin (B1662382) (MIC = 50 μM). mdpi.com Synthetic derivatives have achieved even greater activity; for example, one synthetic halogenated phenazine (HP 29) recorded an MIC of 0.08 μM and proved effective in mouse wound infection models. mdpi.com Studies have also found that 6-substituted halogenated phenazine derivatives can enhance both antibacterial and biofilm eradication activities against multidrug-resistant bacteria. nih.govmdpi.com

Compound/ClassKey Halogen FeatureReported Biological ActivitySource(s)
7-Bromo-HP & 7-Iodo-HPBromo/Iodo at C7Equipotent antibacterial activity to 7-Chloro-HP. nih.gov
7-Fluoro-HPFluoro at C7Up to 4-fold less potent than other 7-halogenated HPs. nih.gov
2-Bromo-1-hydroxyphenazineBromo at C2Potent antibacterial (MIC = 6.25 μM); strong cancer cell cytotoxicity (IC50 = 0.1 μM vs. HCT-116). mdpi.com
Synthetic Halogenated PhenazinesGeneralPotent eradication of bacterial biofilms (S. aureus, S. epidermidis). mdpi.com
6-Substituted Halogenated PhenazinesHalogen at C6Enhanced biofilm eradication and antibacterial activity against MRSA. nih.govmdpi.com

Role of Methoxy (B1213986) Substituents in Modulating Biological Activity

Methoxy (-OCH₃) groups are common substituents in natural and synthetic phenazines that significantly influence their pharmacological properties. The position and number of methoxy groups can alter a compound's solubility, electronic properties, and ability to interact with cellular targets.

For example, a study of quinazoline (B50416) inhibitors, a related heterocyclic scaffold, demonstrated the critical importance of methoxy group positioning. The removal of a methoxy group at the 6-position completely abolished the compound's activity, whereas removal of the 7-methoxy group only led to a seven-fold decrease in potency, indicating the 6-methoxy group was more critical for maintaining activity. nih.gov In phenazines, the presence of a methoxy group at the C-9 position has been associated with good inhibitory activity against topoisomerase I and II, enzymes crucial for DNA replication in cancer cells. nih.gov

However, the influence of methoxy groups can be complex and context-dependent. In a study of phenazine 5,10-dioxide derivatives, derivatives lacking an oxygen-based substituent (like -OH or -OCH₃) at the 6-position maintained their cytotoxic potency when other specific side chains were present. rsc.org Conversely, another study found that a 2-amino-7(8)-methoxyphenazine N(5), N(10)-dioxide derivative had a very high IC₅₀ value (474.7 µM) against Caco-2 cancer cells, indicating low cytotoxicity compared to other analogues in the series which lacked the methoxy group but had other substituents. nih.gov This highlights that the ultimate biological effect of a methoxy group is a result of its interplay with other substituents on the phenazine ring.

Compound Class/DerivativeMethoxy Group PositionObserved Effect on Biological ActivitySource(s)
Quinazoline Inhibitors6-methoxyEssential for biological activity; removal abolished potency. nih.gov
Quinazoline Inhibitors7-methoxyContributed to potency, but was less critical than the 6-methoxy group. nih.gov
Phenazine Derivatives9-methoxyAssociated with good Topoisomerase I and II inhibitory activity. nih.gov
Phenazine 5,10-Dioxides6-methoxy (absence of)Potency was upheld in the absence of a 6-oxygen substituent when other side chains were present. rsc.org
2-Amino-7(8)-methoxyphenazine N(5), N(10)-dioxide7(8)-methoxyShowed significantly lower cytotoxicity (IC50 = 474.7 µM) compared to non-methoxylated analogues. nih.gov

Effects of Positional Isomerism on Pharmacological Profiles

Positional isomerism, where compounds share the same molecular formula but differ in the position of functional groups on the core structure, is a critical factor in determining the pharmacological profile of phenazine derivatives. solubilityofthings.com Moving a substituent, such as a chloro or methoxy group, from one carbon to another can drastically alter the molecule's shape, polarity, and electronic distribution, leading to different interactions with biological targets. acs.orgnih.gov

The physical and chemical properties of phenazines are directly tied to the positions of their various functional groups. mdpi.com For example, the substitution pattern on the phenazine ring dictates its redox properties, which are often linked to its antibacterial activity. nih.gov A study on biphenyl (B1667301) peptidomimetics, which share amphiphilic characteristics with some phenazines, found that positional isomers exhibited markedly different efficacies. One isomer showed 4-8 times increased activity against Pseudomonas aeruginosa, while others were more effective against Acinetobacter baumannii, demonstrating that subtle changes in the spatial arrangement of functional groups can fine-tune target selectivity. nih.gov

In the context of 2-Chloro-8-methoxyphenazine, its specific substitution pattern is distinct from, for example, 2-Chloro-7-methoxyphenazine or 3-Chloro-8-methoxyphenazine. Each of these isomers, while chemically similar, would present a unique three-dimensional structure and electronic profile, likely resulting in a different spectrum of biological activity and potency. This principle is evident in studies where the activity of halogenated or methoxylated compounds was found to be highly dependent on their specific location on the heterocyclic ring system. nih.govnih.gov

Impact of Nitrogen Oxidation States (N-Oxides) on Activity

The oxidation of one or both nitrogen atoms in the phenazine core to form N-oxides is a significant structural modification that profoundly impacts biological activity. Phenazine N-oxides, particularly di-N-oxides, are an important class of antitumor agents. nih.gov The N-oxide groups can increase water solubility and possess special redox reactivity, making them valuable as bioreductive prodrugs that are selectively toxic to the hypoxic (low oxygen) cells commonly found within solid tumors. nih.govnih.gov

The N-oxide functionalities are often considered pivotal for the cytotoxic activity of these compounds. rsc.org For instance, iodinin (B1496461) (1,6-dihydroxyphenazine-5,10-dioxide) demonstrates potent and selective cytotoxicity against acute myeloid leukemia (AML) cells, particularly under hypoxic conditions. nih.govmdpi.com This hypoxia-selective activity is a key therapeutic advantage. mdpi.com

However, the level of N-oxide functionality is essential for cytotoxicity, and its effect is modulated by other substituents on the ring. nih.gov While some phenazine di-N-oxides are potent cytotoxins, others, like 1-hydroxy-6-methoxy-phenazine-5-oxide, are reported to be devoid of antibiotic activity. google.com In one study, a series of phenazine di-N-oxide derivatives were evaluated for antitumoral effects, with activity varying dramatically based on the other ring substituents. A derivative with nitro and chloroacetamide groups was highly active (IC₅₀ = 4.8 µM), whereas a methoxy-containing analogue was nearly 100-fold less active. nih.gov This demonstrates that while the di-N-oxide core is important, its potency is finely tuned by the electronic and steric properties of the other functional groups.

CompoundNitrogen Oxidation StateKey FeatureReported Biological ActivitySource(s)
IodininDi-N-oxide1,6-dihydroxy substituentsPotent, hypoxia-selective antileukemia activity. nih.govmdpi.com
1-hydroxy-6-methoxy-phenazine-5-oxideMono-N-oxide1-hydroxy, 6-methoxy substituentsDevoid of antibiotic activity. google.com
2-chloroacetylamino-7(8)-nitrophenazine N(5), N(10)-dioxideDi-N-oxideNitro and chloroacetamide groupsHighly cytotoxic to Caco-2 cells (IC50 = 4.8 µM). nih.gov
2-amino-7(8)-methoxyphenazine N(5), N(10)-dioxideDi-N-oxideAmino and methoxy groupsLow cytotoxicity to Caco-2 cells (IC50 = 474.7 µM). nih.gov

Future Research Directions in 2 Chloro 8 Methoxyphenazine and Phenazine Analogues

Development of Novel and Sustainable Synthetic Routes

The traditional chemical synthesis of phenazine (B1670421) derivatives has often relied on methods that involve hazardous reagents, toxic organic solvents, and potential contamination with heavy metals. benthamdirect.comresearchgate.net These limitations have spurred a significant push towards the development of environmentally friendly and efficient synthetic strategies. Future research concerning 2-Chloro-8-methoxyphenazine should prioritize these "green" chemistry approaches.

Key areas for development include:

Modular Synthesis: Advanced catalytic systems, such as palladium-catalyzed Buchwald-Hartwig cross-coupling reactions, offer a modular approach to construct diverse phenazine scaffolds. nih.govresearchgate.net This allows for the systematic synthesis of analogues of this compound with varied substituents to explore structure-activity relationships (SAR).

Multicomponent Reactions (MCRs): MCRs are highly efficient processes that combine three or more reactants in a single step, offering high atom economy and procedural simplicity. bohrium.com Developing MCRs for asymmetrically substituted phenazines like this compound could streamline the production of compound libraries for screening.

Green Chemistry Techniques: The adoption of sustainable methods is crucial. colab.ws Research should explore the applicability of techniques like mechanosynthesis (grinding reactants together), microwave-assisted synthesis, and ultrasound-assisted reactions, which can reduce reaction times and energy consumption while often avoiding bulk solvents. benthamdirect.comresearchgate.netguidechem.com

Table 1: Sustainable Synthetic Strategies for Phenazine Analogues

Synthetic Method Description Advantages
Mechanosynthesis Solid-state reaction induced by mechanical energy (e.g., ball milling). Solvent-free, reduced waste, high efficiency. benthamdirect.comresearchgate.net
Microwave-Assisted Synthesis Use of microwave irradiation to heat reactions. Rapid heating, shorter reaction times, improved yields. benthamdirect.combohrium.comguidechem.com
Ultrasound-Assisted Synthesis Application of ultrasonic waves to accelerate chemical reactions. Enhanced reaction rates, improved mass transfer, often milder conditions. benthamdirect.comresearchgate.net
Catalyst-Free Synthesis Reactions designed to proceed without a catalyst, often under solvent-free conditions. Avoids toxic metal catalysts, simplifies purification, environmentally benign. researchgate.net

| Green Solvent-Based Synthesis | Use of environmentally friendly solvents like water or glycerol. | Reduced toxicity and environmental impact compared to traditional organic solvents. researchgate.netresearchgate.net |

Exploration of Undiscovered Biological Targets and Pathways

While phenazines are known for a broad spectrum of biological activities, including antibacterial and anticancer properties, the specific molecular targets for many analogues, including this compound, remain poorly defined. bohrium.comresearchgate.net Future research must aim to deconstruct their complex pharmacology.

Promising avenues of exploration include:

Genome Mining for Biosynthetic Gene Clusters (BGCs): Advances in genomics have revealed a vast number of cryptic or uncharacterized BGCs in microorganisms that are predicted to produce novel phenazines. escholarship.orgucsd.edu Exploring these pathways could lead to the discovery of new analogues and provide clues about their natural biological roles and targets.

Targeting Specific Signaling Pathways: A synthetic derivative related to this compound, 2-chloro-8-methoxy-5-methyl-5H-indolo[2,3-b]quinoline, has been shown to modulate the PI3K/AKT/mTOR signaling pathway in colorectal cancer cells. nih.gov This finding strongly suggests that a key future research direction should be to investigate whether this compound itself can interact with and modulate this or other critical cancer-related pathways.

Mechanisms Beyond ROS Generation: The bioactivity of many phenazines is attributed to their ability to undergo redox cycling and generate reactive oxygen species (ROS). bohrium.com However, other mechanisms, such as the inhibition of key enzymes like topoisomerases or direct DNA intercalation, are also implicated. researchgate.net Research should aim to distinguish between these mechanisms for specific compounds like this compound to build a more precise understanding of their function.

Strategies for Enhancing Selectivity and Reducing Off-Target Effects

A significant hurdle in harnessing the potential of bioactive compounds is achieving high target selectivity while minimizing effects on other cellular processes. For phenazines, future research will need to focus on intelligent molecular design to improve their specificity.

Table 2: Strategies to Enhance Selectivity of Phenazine Analogues

Strategy Approach Rationale and Desired Outcome
Regio-Specific Substitution Precisely placing functional groups at specific positions on the phenazine core. Studies on dihydroxyphenazines show that substitution at positions 1, 4, 6, and 9 leads to highly stable derivatives, whereas substitution at 2, 3, 7, and 8 results in instability. rsc.org This knowledge can guide the synthesis of more stable and potentially more selective analogues.
Prodrug Design Modifying the parent compound into an inactive form that is activated by specific conditions (e.g., hypoxia) or enzymes prevalent in the target environment. Benzotriazine di-oxide prodrugs are activated in the hypoxic microenvironment of tumors, concentrating the cytotoxic effect in the target tissue and reducing systemic exposure. mdpi.com This approach could be applied to this compound.
Attachment of Targeting Moieties Covalently linking the phenazine to a molecule that binds to a specific receptor or transporter on target cells. Chemical modification allows for the attachment of targeting vectors, which can guide the compound to specific cells or tissues, thereby increasing local concentration and minimizing off-target effects. google.com

| Inhibition of Dimerization Interfaces | Designing molecules that disrupt protein-protein interactions, such as the dimerization of essential enzymes. | Small molecules designed to inhibit the dimerization of Leishmania infantum Trypanothione Reductase have shown significant leishmanicidal activity, representing a non-competitive inhibition strategy that could be explored for other phenazine targets. acs.org |

Integration of Omics Technologies for Comprehensive Mechanistic Understanding

To move beyond a one-drug-one-target paradigm, a systems-level understanding of how phenazines affect cellular networks is required. The integration of "omics" technologies offers a powerful, unbiased approach to achieve this. nih.gov These high-throughput methods can provide a holistic view of the cellular response to a compound like this compound. humanspecificresearch.org

Future research should leverage:

Transcriptomics (e.g., RNA-seq): To analyze changes in gene expression following treatment with the compound. This can reveal which signaling pathways are activated or suppressed and has been used to probe the mode of action for other halogenated phenazines. nih.gov

Proteomics: To study alterations in protein levels and post-translational modifications, helping to identify direct protein targets and downstream effectors. nih.gov

Metabolomics: To profile changes in small-molecule metabolites, providing a functional readout of the cellular state and identifying metabolic pathways perturbed by the compound. nih.gov

Multi-Omics Integration: The true power lies in combining these datasets. frontiersin.org For example, correlating transcriptomic and metabolomic changes can provide a comprehensive map of a compound's effect on cellular regulation and function, leading to the discovery of novel biological processes and molecular functions. frontiersin.org

Table 3: Application of Omics Technologies in Phenazine Research

Omics Technology Research Application Potential Insights for this compound
Genomics Analysis of an organism's complete DNA sequence. Identify genetic markers for sensitivity or resistance; understand evolutionary conservation of targets. humanspecificresearch.org
Transcriptomics Study of the complete set of RNA transcripts. Identify regulated genes and pathways; clarify mechanism of action; discover off-target effects. nih.govnih.gov
Proteomics Large-scale study of proteins and their functions. Directly identify protein binding partners; understand post-translational modifications; map protein networks. nih.govhumanspecificresearch.org

| Metabolomics | Comprehensive analysis of metabolites in a biological sample. | Reveal functional impact on cellular metabolism; identify biomarkers of compound activity. nih.govhumanspecificresearch.org |

Advanced Delivery Systems for Targeted Research Applications

The poor aqueous solubility of many phenazine derivatives can limit their utility in biological research and reduce their bioavailability. nih.gov Advanced drug delivery systems (DDS) offer a solution by encapsulating these compounds in nanocarriers, improving their physicochemical properties and enabling targeted delivery.

Future work should investigate various DDS platforms for this compound:

Nanoparticle-Based Systems: This includes a wide range of carriers such as solid-lipid nanoparticles, polymeric nanoparticles, and inorganic nanoparticles (e.g., gold). nih.govnih.gov These systems can protect the encapsulated compound from degradation and can be surface-functionalized with targeting ligands.

Liposomes and Micelles: These are self-assembling lipid-based vesicles that can effectively carry hydrophobic compounds like many phenazines through aqueous environments. nih.gov

Dendrimers: Highly branched, tree-like molecules such as poly(amidoamine) (PAMAM) dendrimers have been shown to form complexes with phenazine derivatives, significantly increasing their water solubility and creating stable formulations for in-vitro and in-vivo research. nih.govnih.gov

These delivery systems are not merely vehicles but can be engineered to be stimuli-responsive (e.g., releasing their payload in response to pH or specific enzymes), further enhancing their targeting capabilities for precise research applications. nih.gov

Q & A

Q. What are the established synthetic routes for 2-Chloro-8-methoxyphenazine, and what factors influence reaction efficiency?

Methodological Answer: Synthesis typically involves sequential functionalization of the phenazine core. Chlorination at the 2-position can be achieved via electrophilic substitution using reagents like Cl₂/FeCl₃, while methoxylation at the 8-position may require Ullmann coupling or nucleophilic aromatic substitution with methoxide ions. Key factors include:

  • Reagent stoichiometry : Excess chlorinating agents may lead to over-halogenation .
  • Temperature control : Methoxylation reactions often require anhydrous conditions and elevated temperatures (80–120°C) to avoid hydrolysis of the methoxy group .
  • Catalyst selection : Transition-metal catalysts (e.g., CuI) improve coupling efficiency in methoxylation steps .

Q. How can researchers characterize the purity and structural integrity of this compound?

Methodological Answer:

  • HPLC : Use reversed-phase C18 columns with UV detection (λ = 254 nm) to assess purity. Mobile phases often combine acetonitrile and 0.1% trifluoroacetic acid in water .
  • NMR : ¹H and ¹³C NMR confirm substitution patterns. Chlorine induces deshielding (~7.5–8.0 ppm for aromatic protons), while methoxy groups appear as singlets near δ 3.8–4.0 ppm .
  • Mass spectrometry : High-resolution ESI-MS validates molecular weight (e.g., [M+H]⁺ for C₁₃H₁₀ClN₂O: 257.0454) .

Q. What are the stability profiles of this compound under varying storage and experimental conditions?

Methodological Answer:

  • Thermal stability : Thermogravimetric analysis (TGA) shows decomposition above 200°C. Store at –20°C in amber vials to prevent photodegradation .
  • Solution stability : Solubility in DMSO or ethanol is preferred; aqueous buffers (pH > 7) may hydrolyze the methoxy group over time .

Advanced Research Questions

Q. How can researchers resolve contradictory data in biological activity studies of this compound?

Methodological Answer:

  • Dose-response validation : Replicate assays across multiple cell lines (e.g., HEK293 vs. HeLa) to rule out cell-specific effects .
  • Impurity profiling : Trace impurities (e.g., residual chlorinated byproducts) can skew bioactivity. Use LC-MS to identify and quantify contaminants .
  • Mechanistic redundancy : Combine knockdown (siRNA) and pharmacological inhibition to confirm target specificity .

Q. What role does this compound play in modulating enzyme or receptor interactions?

Methodological Answer:

  • Docking studies : Computational modeling (AutoDock Vina) predicts binding to NAD(P)H-dependent enzymes due to the electron-deficient phenazine core .
  • Surface plasmon resonance (SPR) : Measure real-time binding kinetics (KD) with immobilized targets like cytochrome P450 isoforms .
  • Mutagenesis : Replace methoxy with hydroxyl groups to assess hydrogen-bonding contributions to affinity .

Q. How can researchers optimize this compound for applications in drug discovery?

Methodological Answer:

  • SAR studies : Synthesize analogs with substituents at the 4- and 10-positions to enhance bioavailability. Fluorine substitution improves metabolic stability .
  • ADMET profiling : Assess logP (aim for 1.5–3.5) and plasma protein binding (equilibrium dialysis) to balance permeability and retention .
  • In vivo models : Test pharmacokinetics in rodent studies with LC-MS/MS quantification of plasma concentrations .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.